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Compound of Interest

Compound Name:
6-(3,4-dihydroisoquinolin-2(1H)-

yl)pyridazin-3-ol

CAS No.: 2098116-51-7

Cat. No.: B1481433

Get Quote

Executive Summary & Chemical Context
3-Chloro-6-hydroxypyridazine (1) is a critical bifunctional scaffold in medicinal chemistry, widely

used to synthesize inhibitors for p38 MAP kinase, GABA receptors, and various

phosphodiesterases.

The Central Challenge: Unlike its precursor, 3,6-dichloropyridazine, compound 1 presents a

significant reactivity challenge due to Lactam-Lactim Tautomerism.

Lactam Form (Major): In solution, 1 exists predominantly as the pyridazinone (lactam). The

amide-like resonance donates electron density into the ring, deactivating the C3-position

towards Nucleophilic Aromatic Substitution (S_NAr).

Anionic Deactivation: Under basic conditions (typical for S_NAr), the acidic proton (pKa

~10.5) is removed. The resulting anion is highly electron-rich, further suppressing

nucleophilic attack at the C-Cl bond.

Strategic Pathways: To overcome these barriers, this guide outlines three distinct protocols:
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Direct S_NAr (High Energy): For robust nucleophiles (hydrazines, primary amines) requiring

harsh conditions.

Protection-Activation (High Yield): Converting the "hydroxy" group to a methoxy ether to

restore electrophilicity.

Pd-Catalyzed Coupling (Modern): Utilizing Suzuki/Buchwald-Hartwig conditions to bypass

the electronic limitations of S_NAr.

Mechanistic Insight & Tautomerism
Understanding the substrate's behavior is prerequisite to successful coupling.

Reactivity Implications
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Figure 1:Tautomeric equilibrium and deactivation pathways. The formation of the anion under

basic conditions significantly retards S_NAr at the C-Cl bond.

Experimental Protocols
Protocol A: Direct S_NAr Displacement (The "Hard"
Route)
Best for: Hydrazines and unhindered primary amines. Mechanism: Addition-Elimination

(S_NAr). Critical Factor: Temperature must exceed 100°C to overcome the activation energy
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barrier of the electron-rich ring.

Materials:

Substrate: 3-Chloro-6-hydroxypyridazine (1.0 eq)

Nucleophile: Hydrazine hydrate (5.0 eq) or Primary Amine (3.0 eq)

Solvent: Water (for hydrazine) or n-Butanol/DMSO (for amines)

Base: None (if using excess amine) or DIPEA (2.0 eq)

Step-by-Step Methodology:

Setup: Charge a pressure tube or round-bottom flask with 1 and the chosen solvent (0.5 M

concentration).

Addition: Add the nucleophile.

Note: For hydrazine, add dropwise to prevent exotherm.

Reaction:

For Hydrazine: Reflux (100°C) for 4–6 hours.

For Amines: Seal the tube and heat to 130–150°C for 12–24 hours.

Monitoring: Monitor by LC-MS. (TLC is often difficult due to the polarity of the starting

material). Look for the mass shift (M - Cl + Nu).

Workup:

Cool to room temperature.[1][2]

Precipitation: The product often precipitates upon cooling. Filter and wash with cold

water/ethanol.

If soluble: Concentrate in vacuo and recrystallize from Ethanol/Water.
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Data Summary: Direct S_NAr Yields

Nucleophile Solvent Temp (°C) Time (h) Yield (%) Notes

Hydrazine Water 100 4 85-95

Facile
reaction
(Hydrazinol
ysis).

Benzylamine n-BuOH 130 16 45-60

Moderate

yield;

requires

sealed tube.

| Morpholine | Neat | 140 | 12 | 50-65 | Can use microwave irradiation to accelerate. |

Protocol B: Protection-Activation Route (The "Smart"
Route)
Best for: Valuable/Complex amines or weak nucleophiles. Concept: Convert the OH to O-Me.

The methoxy group is less electron-donating than the anion and prevents deprotonation,

significantly accelerating S_NAr.

Workflow:

Methylation:1 + MeI + Ag2CO3 (or K2CO3)

3-chloro-6-methoxypyridazine.

S_NAr: 3-chloro-6-methoxypyridazine + Amine

3-amino-6-methoxypyridazine.

Deprotection: 3-amino-6-methoxypyridazine + HBr/AcOH

3-amino-6-hydroxypyridazine.

Step-by-Step (Step 2: S_NAr on Methoxy-intermediate):
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Dissolve 3-chloro-6-methoxypyridazine (1.0 eq) in DMSO or DMF.

Add Amine (1.2 eq) and K2CO3 (2.0 eq).

Heat to 80–100°C (significantly lower than Protocol A).

Quench with water; extract with EtOAc.[1]

Protocol C: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Best for: Carbon-Carbon bond formation (Aryl/Heteroaryl coupling). Advantage: Bypasses the

S_NAr electronic deactivation by using oxidative addition (Pd0

PdII).

Materials:

Substrate: 3-Chloro-6-hydroxypyridazine (1.0 eq)

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)

Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

Degassing: In a microwave vial or Schlenk flask, combine the substrate, boronic acid, and

solvent. Sparge with Argon/Nitrogen for 10 minutes. Oxygen inhibition is the #1 cause of

failure here.

Catalyst Addition: Add the Pd catalyst and the aqueous base under inert atmosphere.[1]

Reaction:

Thermal: Heat to 90–100°C for 16 hours.
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Microwave: 120°C for 30–60 minutes.

Workup: Filter through Celite to remove Pd black. Acidify the filtrate to pH ~4-5 (to precipitate

the pyridazinone product).

Start: 3-Chloro-6-hydroxypyridazine

Select Coupling Partner

Hydrazine / Small Amine Complex Amine / Weak Nu Aryl Boronic Acid

Protocol A: Direct SNAr
(Water/BuOH, 130°C)

Protocol B: Protection Route
(O-Methylation -> SNAr -> HBr)

Protocol C: Suzuki Coupling
(Pd(dppf)Cl2, Na2CO3, Dioxane)

Coupled Product

Yield: 50-90% Yield: 70-95% Yield: 60-85%
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Figure 2:Decision matrix for selecting the optimal coupling protocol based on the nucleophile

type.

Alternative Coupling: Utilizing the Hydroxy/Lactam
Moiety
If the objective is to couple at the Oxygen or Nitrogen (rather than displacing the Chloride), the

regioselectivity is controlled by the reaction conditions.

N-Alkylation (Major Product with weak bases):
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Conditions: K2CO3, DMF, Alkyl Halide, 60°C.

Product: 2-substituted-6-chloro-3(2H)-pyridazinone.

O-Alkylation (Favored by Ag salts or Mitsunobu):

Conditions: Ag2CO3, Toluene, Alkyl Halide OR PPh3, DIAD, Alcohol (Mitsunobu).

Product: 3-alkoxy-6-chloropyridazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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